3-(N-Ethylaminocarbonyl)phenylboronic acid

Descripción general

Descripción

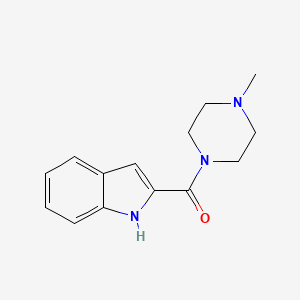

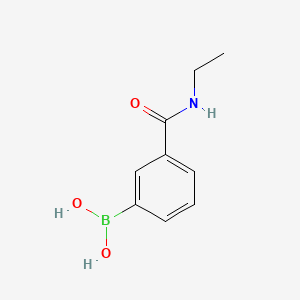

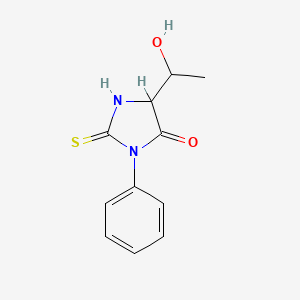

3-(N-Ethylaminocarbonyl)phenylboronic acid, also known as ethyl 3-(phenylboronic acid)ethanamidoacetate, is a chemical compound that has been extensively studied due to its potential applications in various fields of research and industry. It has a molecular formula of C9H12BNO3 .

Molecular Structure Analysis

The molecular structure of 3-(N-Ethylaminocarbonyl)phenylboronic acid is represented by the InChI code: 1S/C9H12BNO3/c1-2-11-9(12)7-4-3-5-8(6-7)10(13)14/h3-6,13-14H,2H2,1H3,(H,11,12) . The molecular weight of the compound is 193.01 g/mol.Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(N-Ethylaminocarbonyl)phenylboronic acid include a molecular weight of 193.01 g/mol and a melting point of 106-116 °C . The compound is solid at room temperature .Aplicaciones Científicas De Investigación

Stimuli-Responsive Nanomaterials

Phenylboronic acid-containing nanomaterials are celebrated for their stimuli-responsive characteristics, which are pivotal in biomedical engineering. For instance, the development of dual stimuli-responsive phenylboronic acid-containing framboidal nanoparticles through aqueous dispersion polymerization highlights their potential in creating nanostructures with unique morphology-related effects. These nanoparticles exhibit reversible swelling behavior, which could be instrumental in drug delivery systems and responsive materials (Hasegawa, Nishida, & Vlies, 2015).

Catalysis in Organic Synthesis

Phenylboronic acids play a crucial role as catalysts in organic synthesis. A remarkable application is in the efficient and rapid one-pot synthesis of tetrahydrobenzo[b]pyrans, where phenylboronic acid is used as a non-toxic catalyst. This method offers several advantages, including operational simplicity, shorter reaction times, and minimal environmental pollution (Nemouchi, Boulcina, Carboni, & Debache, 2012).

Targeted Drug Delivery

The modification of nanoparticle surfaces with phenylboronic acid derivatives enables targeted drug delivery, particularly for cancer therapy. Phenylboronic acid-modified polyamidoamine was used as a tumor-targeting carrier to deliver short GC-rich DNA (GCD), demonstrating significant anti-proliferative effects and potential for future tumor gene therapy (Yang et al., 2019).

Sensing Applications

Phenylboronic acids are integral to the development of sensing materials due to their affinity for saccharides. This property was exploited in creating glucose-responsive volume phase transition behavior in hybrid microgels, showcasing the ability to tailor responses from swelling to shrinking upon glucose addition at physiological pH. Such materials have promising applications in glucose sensing and potentially in the management of diabetes (Ye et al., 2014).

Safety And Hazards

3-(N-Ethylaminocarbonyl)phenylboronic acid is harmful by inhalation, in contact with skin, and if swallowed . It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Propiedades

IUPAC Name |

[3-(ethylcarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BNO3/c1-2-11-9(12)7-4-3-5-8(6-7)10(13)14/h3-6,13-14H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMMRKCBSJZVRRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C(=O)NCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80394111 | |

| Record name | 3-(N-Ethylaminocarbonyl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(N-Ethylaminocarbonyl)phenylboronic acid | |

CAS RN |

850567-21-4 | |

| Record name | 3-(N-Ethylaminocarbonyl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![37,38,39,40-Tetrazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(37),2,4,6,8,10,12,14,16,18,20,22,24,26,28(38),29,31,33,35-nonadecaene](/img/no-structure.png)